molecular formula C10H14N2O3 B4994806 5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium

5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium

Cat. No.: B4994806
M. Wt: 210.23 g/mol
InChI Key: OMBNLARJESJZCA-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium is a heterocyclic compound featuring a furan ring and an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium typically involves the reaction of furan derivatives with imidazole precursors under controlled conditions. One common method involves the protection of free hydroxy groups using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at 60°C . The reaction proceeds through a series of steps, including bromination and phosphonation, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonation, and sodium hydride (NaH) for deprotonation . Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include brominated intermediates, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . Additionally, it may exert anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium is unique due to its imidazolium core, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.

Properties

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-11(13)9(8-5-4-6-15-8)10(2,3)12(7)14/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBNLARJESJZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(C(C(=[N+]1[O-])C2=CC=CO2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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